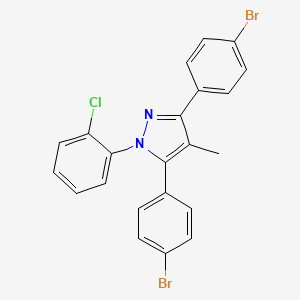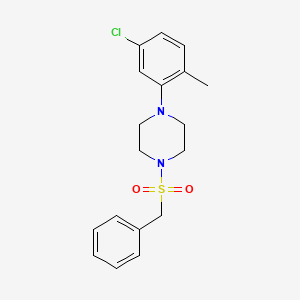
3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole
Descripción general
Descripción
3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole varies depending on its application. As an anticancer agent, it has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. As an anti-inflammatory agent, it can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by inhibiting the activation of nuclear factor kappa B. As a potential drug candidate for the treatment of Alzheimer's disease, it can inhibit the activity of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole has been shown to have various biochemical and physiological effects. As an anticancer agent, it can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce the expression of various oncogenes. As an anti-inflammatory agent, it can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B. As a potential drug candidate for the treatment of Alzheimer's disease, it can increase the levels of acetylcholine in the brain and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile, making it a safe compound to use in various applications. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, its synthesis method can be complex and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on 3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole. One potential direction is to further investigate its anticancer properties and explore its potential as a combination therapy with other anticancer agents. Another direction is to explore its potential as a treatment for neurodegenerative diseases other than Alzheimer's disease, such as Parkinson's disease. Additionally, its potential as a material for optoelectronic devices and as a catalyst for organic reactions can also be explored.
Aplicaciones Científicas De Investigación
3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole has shown promising results in various scientific research applications. It has been studied extensively as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as an anti-inflammatory agent, as it can reduce the production of pro-inflammatory cytokines. Additionally, it has been studied as a potential drug candidate for the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Propiedades
IUPAC Name |
3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Br2ClN2/c1-14-21(15-6-10-17(23)11-7-15)26-27(20-5-3-2-4-19(20)25)22(14)16-8-12-18(24)13-9-16/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBSMAUEGFHEQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Br2ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4773750.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B4773765.png)
![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4773777.png)
![2-ethyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B4773780.png)
![5,5-dimethyl-3-[3-(3-phenoxyphenoxy)propyl]-2,4-imidazolidinedione](/img/structure/B4773788.png)
![2-fluoro-N-(3-{N-[(4-nitrophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4773798.png)
![2-methoxyethyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B4773809.png)
![N-[4-(diethylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4773810.png)

![N-[4-(acetylamino)phenyl]-2-(allylthio)benzamide](/img/structure/B4773840.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4773848.png)
![N-(2-phenylethyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4773850.png)
![[4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4773857.png)
![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide](/img/structure/B4773858.png)